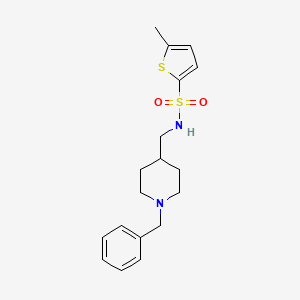

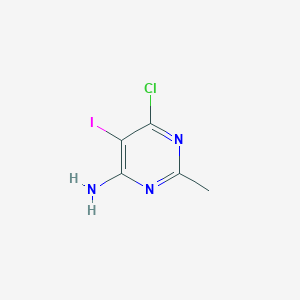

![molecular formula C18H21NO4S2 B2527031 (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1030742-64-3](/img/structure/B2527031.png)

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide is a type of E-arylethenesulfonamide, which is a class of compounds that have garnered interest in both the chemical and pharmaceutical industries due to their diverse applications. These compounds are characterized by the presence of an aryl group attached to an ethenesulfonamide moiety.

Synthesis Analysis

The synthesis of E-arylethenesulfonamides, such as this compound, can be achieved through a one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes. The process involves the reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, which was investigated to develop this efficient synthesis method. The starting materials are easily available, and the procedure is straightforward, making it an attractive method for preparing these compounds .

Molecular Structure Analysis

The molecular structure of this compound would consist of a sulfonyl group attached to a phenyl ring, which is further connected to an ethenesulfonamide moiety. The (E) configuration indicates that the substituents on the double bond are in a trans arrangement, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. Arylethenesulfonamides can undergo various chemical transformations, including sulfonylation reactions. For instance, the sulfonylation of arylethynylene bromides with sodium arylsulfinates can lead to the formation of (E)-1,2-bis(arylsulfonyl)ethylenes in DMSO or arylacetylenic sulfones in toluene . These reactions do not require a metal catalyst or oxidant and offer good selectivities and yields.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Applications in Endothelin Antagonism

(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide, a compound identified within the biphenylsulfonamide class, has been recognized for its role as an endothelin-A (ETA) selective antagonist. Research has shown that substitutions at specific positions on the biphenylsulfonamide structure can lead to significant improvements in both binding and functional activity against endothelin receptors. Specifically, modifications such as the introduction of hydrophobic groups and amino functions have resulted in compounds with enhanced ETA binding affinity and functional activity, with one notable compound demonstrating effective oral activity in inhibiting pressor effects induced by endothelin-1 in rats. This highlights the compound's potential application in the treatment or management of conditions mediated by endothelin, a potent vasoconstrictor implicated in various cardiovascular diseases (Murugesan et al., 1998).

Role in Synthesis and Reactivity

The reactivity of compounds structurally similar to this compound has been explored in various synthetic contexts. For example, the stereospecific reductive desulfinylation reactions involving ethylmagnesium chloride and (E)-1-Aryl-2-(methylsulfinyl)-2-(methylthio)ethenes have been studied, demonstrating the compound's utility in organic synthesis through the production of (Z)-1-aryl-2-(methylthio)ethenes predominantly. This stereospecificity is crucial for synthetic applications, offering a method for the selective synthesis of specific isomers (Ogura, Arai, & Tsuchihashi, 1982).

Antibacterial Activity

Another research avenue has investigated derivatives of sulfonamides for their antibacterial properties. For instance, the synthesis of 1-[2-(4-Aminosulfonylphenyl)Ethyl]-5-Aryl-4-Aroyl-3-Hydroxy-3-Pyrrolin-2-Ones from aroylpyruvic acids and their subsequent testing for antibacterial activity showcases the potential of sulfonamide derivatives in combating bacterial infections. These compounds have been structurally verified and demonstrated notable antibacterial effectiveness, further underlining the broader implications of sulfonamide research in developing new antimicrobial agents (Gein et al., 2015).

Propiedades

IUPAC Name |

(E)-N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-15(17-9-11-18(12-10-17)24(3,20)21)19(2)25(22,23)14-13-16-7-5-4-6-8-16/h4-15H,1-3H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKCSVVTQAFXJR-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N(C)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

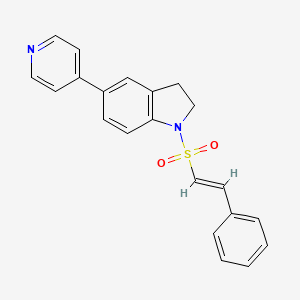

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

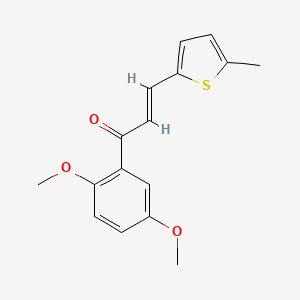

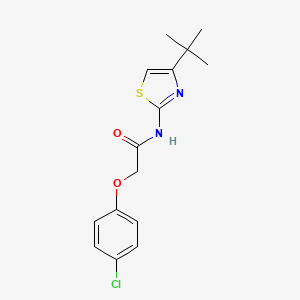

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

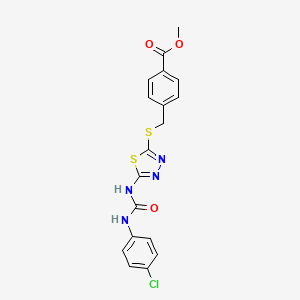

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2526968.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)